2-Methyl-1,5-naphthyridine
Description
Contextualization within Naphthyridine Chemistry
Significance of Nitrogen Heterocycles in Synthetic Organic Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in synthetic organic chemistry, valued for their versatile structures and wide-ranging applications. chemrj.org These organic compounds, which feature a ring structure with at least one nitrogen atom, are prevalent in nature and are integral to many biological processes. numberanalytics.com Their importance stems from their diverse utility in pharmaceuticals, agrochemicals, materials science, and catalysis. numberanalytics.comopenmedicinalchemistryjournal.com
The versatility of nitrogen heterocycles is due to their ability to act as intermediates, catalysts, or final products in various chemical reactions. numberanalytics.com Their chemical reactivity allows for a multitude of transformations, including substitution, addition, and cycloaddition reactions. numberanalytics.com Furthermore, their structural diversity enables the creation of a vast array of derivatives with distinct properties. numberanalytics.com These characteristics, such as hydrogen bonding, metal coordination, and aromaticity, make them invaluable scaffolds in the design of functional materials and in drug development. chemrj.org
Role of Naphthyridines in Medicinal Chemistry
Naphthyridines, a class of nitrogen heterocyles, and their derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. mdpi.comnih.gov Many compounds containing the 1,5-naphthyridine (B1222797) scaffold have demonstrated a variety of promising therapeutic properties. mdpi.com The structural and functional diversity of these compounds, which arises from the nature and position of the nitrogen atoms, optimizes them for specific biological applications. openmedicinalchemistryjournal.com
The exploration of fused 1,5-naphthyridines, in particular, has revealed their potential in developing new therapeutic agents. nih.gov These compounds have shown versatile applications and play a crucial role in medicinal chemistry. encyclopedia.pub
Historical Perspective of 1,5-Naphthyridine Chemistry (since 2003)
Research into 1,5-naphthyridine chemistry has been active, with a significant number of publications, including patents, appearing since the early 2000s. mdpi.com Reviews on the topic often focus on developments since 2003 to avoid overlap with earlier comprehensive works. encyclopedia.pubmdpi.com The synthesis and reactivity of 1,5-naphthyridine derivatives have been a primary focus during this period. mdpi.comnih.gov
Key synthetic strategies that have been explored include cyclization reactions, such as the Skraup and Friedländer syntheses, as well as cycloaddition reactions. encyclopedia.pubresearchgate.net The Skraup reaction, a classic method, has been utilized for the synthesis of 1,5-naphthyridine derivatives from substituted 3-aminopyridine (B143674) compounds. mdpi.comnih.gov Additionally, cross-coupling reactions followed by cyclization have also been employed. researchgate.net The reactivity of these compounds with various reagents has also been a subject of study, including their behavior in oxidation, reduction, and cross-coupling reactions. mdpi.com
Scope and Focus of Research on 2-Methyl-1,5-naphthyridine
Research on this compound specifically has centered on its synthesis and structural characterization. This compound, with the chemical formula C₉H₈N₂, is recognized as a useful research chemical and building block in organic synthesis. achemblock.com
One of the reported synthetic routes to this compound involves the condensation of pyridin-3-amine with but-2-enal (crotonaldehyde). thieme-connect.de Spectroscopic studies, including 1H and 13C NMR, have been crucial in confirming the structure of this and related naphthyridine derivatives. thieme-connect.de While detailed research findings on its specific applications are not as extensively documented as for the broader naphthyridine class, its availability as a chemical intermediate suggests its use in the synthesis of more complex molecules. synchem.de
Data Tables
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 7675-32-3 |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.18 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC=C2N=CC=CC2=N1 |
Data sourced from multiple references. achemblock.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWHWEDXEGNASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343323 | |
| Record name | 2-Methyl-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7675-32-3 | |
| Record name | 2-Methyl-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Methyl 1,5 Naphthyridine and Its Derivatives
Classical Cyclization Protocols
Classical cyclization methods are foundational in the synthesis of the 1,5-naphthyridine (B1222797) core. The Friedländer and Skraup reactions are two of the most prominent and frequently employed strategies. nih.govnih.gov These reactions typically involve the condensation of aminopyridine derivatives with carbonyl compounds or their precursors. nih.govmdpi.com
Friedländer Reaction Approaches
The Friedländer synthesis is a versatile method for constructing the 1,5-naphthyridine skeleton. nih.gov This approach generally involves the reaction of an ortho-amino-substituted pyridine (B92270) aldehyde with a compound containing a reactive methylene (B1212753) group, such as a ketone. nih.govthieme-connect.de
A common pathway to 2-methyl-1,5-naphthyridine involves the condensation of a 3-aminopyridine (B143674) derivative with a carbonyl compound like acetaldehyde (B116499). vulcanchem.com For instance, 3-aminopyridine-2-carbaldehyde can be reacted with compounds possessing an activated methylene group to yield substituted 1,5-naphthyridines. thieme-connect.de The reaction is typically catalyzed by an acid or a base.
| 3-Aminopyridine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Aminopyridine | Acetaldehyde | Acidic conditions | This compound | |
| 3-Aminoquinaldehyde | 2-Acetylpyridine (B122185) | NaOH, Ethanol (B145695) | 2-(Pyridin-2-yl)benzo[b] vulcanchem.comCurrent time information in Bangalore, IN.naphthyridine | nih.govmdpi.com |
| 3-Amino-6-chloropyridine | Cyclopentanone | Acidic conditions | Dihydro-naphthyridinone core |
Modifications to the classical Friedländer reaction have been developed to improve yields and expand the scope of accessible derivatives. nih.govmdpi.com For example, a modified approach involves the reaction of 3-aminoquinaldehyde with 2-acetylpyridine in the presence of sodium hydroxide (B78521) and ethanol to produce 2-(pyridin-2-yl)benzo[b] vulcanchem.comCurrent time information in Bangalore, IN.naphthyridine. nih.govmdpi.com Another variation employs microwave assistance to accelerate the reaction, as seen in the synthesis of certain 1,6-naphthyridine (B1220473) derivatives, a strategy that could potentially be adapted for 1,5-naphthyridine synthesis. researchgate.net
Utilization of 3-Aminopyridine Derivatives and Carbonyl Compounds
Skraup Synthesis Strategies
The Skraup synthesis is another classical method used to prepare 1,5-naphthyridines. nih.gov This reaction typically involves heating a 3-aminopyridine with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid. thieme-connect.de
The reaction between 3-amino-4-methylpyridine (B17607) and acetaldehyde is a specific example of the Skraup synthesis that leads to the formation of a dimethyl-1,5-naphthyridine. nih.govmdpi.comresearchgate.net In this process, the acetaldehyde acts as the source for the second pyridine ring. mdpi.comresearchgate.net The condensation of pyridin-3-amine with crotonaldehyde (B89634) (but-2-enal), which can be formed in situ from acetaldehyde, also yields this compound. thieme-connect.dethieme-connect.de
Modifications to the Skraup reaction have been introduced to enhance its efficiency and reproducibility. nih.govresearchgate.netmdpi.com One significant modification involves replacing traditional oxidizing agents with alternatives like m-nitrobenzenesulfonic acid sodium salt (m-NO2PhSO3Na), which has been shown to provide higher yields (45–50%) and better reproducibility compared to iodine. nih.govresearchgate.netmdpi.comsmolecule.com The use of iodine as a catalyst in a dioxane/water mixture is another cost-effective and reusable modification. nih.gov Microwave-assisted Skraup reactions have also been explored to significantly reduce reaction times. smolecule.com
| Reaction Type | Key Reagents/Conditions | Advantages | Yield Range (%) | Reference |
|---|---|---|---|---|
| Classical Skraup | Glycerol, H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Well-established method | Variable | thieme-connect.de |
| Modified Skraup (m-NO₂PhSO₃Na) | 3-Aminopyridine derivatives, Glycerol, m-NO₂PhSO₃Na | Improved yield and reproducibility | 45-50 | nih.govresearchgate.netmdpi.com |
| Modified Skraup (Iodine) | 3-Aminopyridine derivatives, Glycerol, Iodine, Dioxane/water | Cost-effective, reusable catalyst | Moderate to good | nih.gov |
| Microwave-Assisted Skraup | 3-Amino-5-methoxy-4-methylpyridine, Glycerol, Microwave (150°C, 300 W) | Reduced reaction time, improved yield | up to 78 | smolecule.com |
Reaction of 3-Amino-4-methylpyridine with Acetaldehyde
Semmler-Wolff Reactions
The Semmler-Wolff reaction, also known as the Semmler-Wolff aromatization, serves as a classical method for synthesizing fused 1,5-naphthyridine systems. nih.govencyclopedia.pubresearchgate.net This protocol involves the acid-catalyzed rearrangement of oximes to form aromatic amines. Specifically, in the context of 1,5-naphthyridine synthesis, the treatment of certain oxime precursors with acid can lead to the formation of fused dihydro-1,5-naphthyridinone derivatives. nih.govresearchgate.net
The reaction proceeds through a Semmler-Wolff transposition mechanism. nih.govresearchgate.net This process is believed to involve the formation of a stabilized N-acyliminium salt intermediate, which subsequently undergoes ring-opening and rearrangement to yield the final fused heterocyclic product. nih.gov This methodology has been successfully applied to produce 3,4-dihydrobenzo[c] nih.govresearchgate.netnaphthyridin-2(1H)-ones from the corresponding oximes in good yields. nih.govresearchgate.net
Hetero-Diels-Alder Approaches
Hetero-Diels-Alder reactions represent a powerful strategy for constructing the 1,5-naphthyridine core through [4+2] cycloaddition. nih.govencyclopedia.pubresearchgate.net This approach can be executed via both intramolecular and intermolecular pathways.
An example of an intramolecular hetero-Diels-Alder reaction is the microwave-mediated cyclization of o-furyl(allylamino)pyridines. nih.gov In the presence of a catalytic amount of acid, the initially formed Diels-Alder adduct spontaneously undergoes ring opening and subsequent aromatization to afford 5,6-dihydrobenzo[c] nih.govresearchgate.netnaphthyridines. nih.gov
Intermolecular strategies, such as the Povarov-type [4+2]-cycloaddition reaction, are also employed. nih.govresearchgate.net This reaction can be performed by reacting N-(3-pyridyl) aldimines with a suitable dienophile, like indene. The aldimines are typically prepared in situ from 3-aminopyridine and an appropriate aldehyde. In the presence of a Lewis acid such as BF₃·Et₂O, the reaction proceeds in a regio- and stereospecific manner to yield tetracyclic tetrahydro nih.govresearchgate.netnaphthyridine derivatives. nih.gov If an alkyne is used as the dienophile instead of an alkene, the corresponding fully aromatized 1,5-naphthyridine product can be obtained directly. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 1,5-naphthyridine nucleus. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the heterocyclic scaffold. nih.govmdpi.com Prominent among these are the Suzuki and Buchwald-Hartwig amination reactions, which provide efficient pathways to substituted 1,5-naphthyridine derivatives.
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. organic-chemistry.orglibretexts.org This strategy is highly effective for incorporating alkyl and aryl groups at various positions on the 1,5-naphthyridine ring. mdpi.com
Cross-Coupling of 2-Iodo-1,5-naphthyridine (B12962786) with Boronic Acids
A straightforward approach to synthesizing 2-aryl-1,5-naphthyridine derivatives involves the Suzuki cross-coupling reaction of commercially available 2-iodo-1,5-naphthyridine with various aromatic and heteroaromatic boronic acids. mdpi.comresearchgate.net This reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. mdpi.com The process furnishes the desired 2-substituted products in high yields, demonstrating its utility and efficiency. researchgate.net
| Reactant A | Reactant B (Boronic Acid) | Catalyst | Product |
|---|---|---|---|
| 2-Iodo-1,5-naphthyridine | Aromatic Boronic Acids | Pd(PPh₃)₄ | 2-Aryl-1,5-naphthyridine |
| 2-Iodo-1,5-naphthyridine | Heteroaromatic Boronic Acids | Pd(PPh₃)₄ | 2-Heteroaryl-1,5-naphthyridine |
Regioselective Suzuki Coupling Protocols for 2,8-Disubstituted-1,5-naphthyridines
For the synthesis of more complex molecules like 2,8-disubstituted-1,5-naphthyridines, a regioselective Suzuki coupling protocol has been developed. acs.orgresearchgate.net This strategy allows for the selective functionalization of the 2-position of the 1,5-naphthyridine ring, which can then be followed by functionalization at the 8-position. acs.org This modified protocol is crucial for building structure-activity relationships in medicinal chemistry research, where precise placement of different substituents is required. acs.org The synthesis often begins with a suitably protected or pre-functionalized 1,5-naphthyridine core, which is then subjected to sequential coupling reactions. acs.org
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is a key method for synthesizing amino-substituted 1,5-naphthyridines. nih.govmdpi.com The process involves coupling a halogenated or triflate-substituted 1,5-naphthyridine with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.netmdpi.com
2-Amino-1,5-naphthyridine derivatives can be obtained via the Buchwald-Hartwig amination of a 2-halo-1,5-naphthyridine precursor with a corresponding amine. mdpi.com The reaction is catalyzed by palladium and requires a phosphorated ligand, such as XantPhos, to proceed efficiently. researchgate.netmdpi.com Similar Buchwald couplings have been employed to synthesize various 2,8-disubstituted-1,5-naphthyridine analogues. mdpi.comacs.org
| Naphthyridine Precursor | Amine | Catalyst/Ligand | Product |
|---|---|---|---|
| 2-Chloro-1,5-naphthyridine | Primary/Secondary Amines | Palladium / XantPhos | 2-Amino-1,5-naphthyridine derivative |
| 4-Bromo-1,5-naphthyridine derivative | Tetrahydropyran-amide | Palladium / (R)-(+)-BINAP | Amide-containing 1,5-naphthyridine |
Heck Reaction Applications
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, serves as a significant tool for the synthesis of the 1,5-naphthyridine scaffold. This methodology often involves the reaction of a substituted aminopyridine with an alkene, followed by an intramolecular cyclization to form the bicyclic naphthyridine system. nih.govmdpi.com
A notable application involves the reaction of 2-bromo-6-fluoropyridin-3-amine (B1374916) with methyl acrylate. nih.govmdpi.com This reaction, catalyzed by palladium acetate (B1210297) (Pd(OAc)₂) with a phosphine ligand, yields an intermediate that subsequently cyclizes to form a 1,5-naphthyridinone derivative. nih.govmdpi.com The use of specific reagents like tri-tert-butylphosphonium tetrafluoroborate (B81430) and N,N-dicyclohexylmethylamine in a solvent such as cumene (B47948) at elevated temperatures facilitates the initial cross-coupling. nih.gov The subsequent cyclization can be promoted by reagents like tributylphosphine (B147548) (PBu₃) in acetic acid, leading to excellent yields of the desired product. nih.govmdpi.com
Another strategy employs the Heck reaction for the synthesis of precursors to more complex naphthyridine-based structures. For instance, the reaction of 2-chloropyridine (B119429) derivatives with ethylene (B1197577) gas has been developed as a key step in a scalable synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. acs.org This demonstrates the versatility of the Heck reaction in creating the necessary vinylpyridine intermediates for subsequent cyclization and functionalization.
Table 1: Examples of Heck Reaction in 1,5-Naphthyridine Synthesis
| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-bromo-6-fluoropyridin-3-amine | Methyl acrylate | Pd(OAc)₂, P(tBu)₃HBF₄, N-MDCHA, cumene, 150°C; then PBu₃, AcOH | 1,5-Naphthyridinone derivative | nih.govmdpi.com |
Stille Cross-Coupling Approaches
The Stille cross-coupling reaction, which pairs an organotin compound with an organic halide in the presence of a palladium catalyst, is another powerful method for constructing and functionalizing the 1,5-naphthyridine core. thieme-connect.de This reaction has been utilized both for the initial ring formation and for the subsequent modification of pre-formed naphthyridine systems.
One synthetic approach involves the Stille coupling of a chloronitropyridine with tributyl(1-ethoxyvinyl)tin. mdpi.com The resulting intermediate can then undergo further transformations to yield the 1,5-naphthyridine ring. This highlights the utility of the Stille reaction in building the core structure from appropriately functionalized pyridine precursors.
Furthermore, Stille coupling is employed to introduce substituents onto the naphthyridine skeleton. For example, halogenated naphthyridines can be coupled with organostannane reagents, such as 2-(2-thienyl)-6-tributylstannylpyridine, to create more complex, multi-ring systems. This strategy is central to the synthesis of functionalized bipyridines and terpyridines where the naphthyridine unit acts as a core component. acs.org In the synthesis of bay-annulated indigo (B80030) (BAI) derivatives, a Stille-type coupling between a brominated BAI core and 2-(trimethylstannyl)-3-dodecylthiophene is a key step to extend the conjugation of the system. rsc.org
Table 2: Stille Cross-Coupling Reactions for 1,5-Naphthyridine Derivatives
| Substrate | Stannane Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Chloronitropyridine | Tributyl(1-ethoxyvinyl)tin | Palladium catalyst | 1,5-Naphthyridine precursor | mdpi.com |
| Halogenated 1,5-naphthyridine | 2-(2-thienyl)-6-tributylstannylpyridine | Palladium catalyst | Thienyl-substituted naphthyridine |
Cycloaddition Processes
Cycloaddition reactions are fundamental in heterocyclic chemistry for the direct construction of ring systems in a convergent manner. For the synthesis of this compound and its derivatives, Povarov and [3+2] cycloaddition reactions are particularly relevant.
Povarov Reaction
The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent method for synthesizing tetrahydro-1,5-naphthyridine derivatives. nih.gov This [4+2] cycloaddition typically involves the reaction of an imine, generated in situ from an aminopyridine and an aldehyde, with an alkene. nih.govmdpi.com The reaction is often promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). mdpi.com
For instance, the reaction between N-(3-pyridyl)aldimines and styrenes proceeds via an endo transition state to yield 4-phenyl-1,2,3,4-tetrahydro-1,5-naphthyridines, controlling the stereochemistry at two newly formed centers. nih.gov Subsequent aromatization can then lead to the corresponding substituted 1,5-naphthyridines. nih.gov This strategy has also been applied to the synthesis of more complex fused systems, such as 7H-indeno[2,1-c] nih.govresearchgate.netnaphthyridines, through the reaction of N-(3-pyridyl) aldimines with indene. mdpi.comresearchgate.net Mechanochemical methods, using ball milling, have also been successfully applied to Povarov reactions to produce tetrahydro-1,5-naphthyridines in high yield and diastereoselectivity. mdpi.com
[3+2] Cycloadditions
While [4+2] cycloadditions like the Povarov reaction are well-documented, [3+2] cycloaddition reactions also represent a viable, albeit less specifically detailed for this compound, pathway to related heterocyclic systems. mdpi.com General synthetic strategies for 1,5-naphthyridines include intramolecular 1,3-dipolar cycloadditions. mdpi.com For example, the synthesis of β-carboline fused systems has been achieved starting from β-carboline protected aldehydes which, after a series of steps, undergo an intramolecular 1,3-dipolar cycloaddition to form complex polycyclic structures containing a naphthyridine-like core. mdpi.com Another relevant cycloaddition involves Huisgen 1,4-dipoles, formed from aza-arenes and electron-deficient alkynes, which can react with dienophiles to construct various nitrogen-containing heterocycles. beilstein-journals.orgbeilstein-journals.org
Side Chain Modifications and Functionalization
The reactivity of the 1,5-naphthyridine ring system allows for a wide range of modifications and functionalizations, particularly at the nitrogen atoms and on existing side chains.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms in the 1,5-naphthyridine nucleus are nucleophilic and readily undergo alkylation and acylation reactions. nih.gov These reactions are crucial for modifying the electronic properties of the molecule and for building more complex molecular architectures.
N-alkylation is frequently achieved by reacting the naphthyridine with alkyl halides in the presence of a base. nih.govmdpi.com For example, 1,5-naphthyridinones can be N-alkylated with reagents like 2-bromoethanol (B42945) or 1-bromooctane (B94149) using cesium carbonate as the base. nih.gov Reductive alkylation, using an aldehyde and a reducing agent like sodium cyanoborohydride, is another effective method for introducing alkyl groups onto the nitrogen. mdpi.com
N-acylation involves the reaction of the naphthyridine nitrogen with an acylating agent, such as an acyl chloride. researchgate.net This functionalization is often used to introduce carbonyl-containing moieties or to protect the nitrogen atom. For instance, the reaction of enaminones with 2-chloronicotinoyl chloride leads to N-acylation products which can then cyclize to form 1,6-naphthyridin-5(6H)-ones, a related isomer class. researchgate.net The reactivity of the nitrogen atom allows for the introduction of a wide array of functional groups through reactions with isocyanates and tosyl halides, expanding the chemical space accessible from a tetrahydro-1,5-naphthyridine scaffold. nih.gov It has been noted that N-acetylation of an amino group on a 2,8-disubstituted-1,5-naphthyridine can lead to a significant change in its biological activity profile. acs.orgnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,5-Naphthyridine |
| 2-Bromo-6-fluoropyridin-3-amine |
| Methyl acrylate |
| Palladium acetate |
| Tri-tert-butylphosphonium tetrafluoroborate |
| N,N-Dicyclohexylmethylamine |
| Tributylphosphine |
| 2-Chloropyridine |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine |
| 3-Acyl-2-vinylpyridine |
| Chloronitropyridine |
| Tributyl(1-ethoxyvinyl)tin |
| 2-(2-Thienyl)-6-tributylstannylpyridine |
| Bay-annulated indigo (BAI) |
| 2-(Trimethylstannyl)-3-dodecylthiophene |
| N-(3-Pyridyl)aldimine |
| Boron trifluoride etherate |
| 4-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine |
| 7H-Indeno[2,1-c] nih.govresearchgate.netnaphthyridine |
| Indene |
| β-Carboline |
| 2-Bromoethanol |
| 1-Bromooctane |
| Cesium carbonate |
| Sodium cyanoborohydride |
| 2-Chloronicotinoyl chloride |
| 1,6-Naphthyridin-5(6H)-one |
| Isocyanate |
Halogenation at Carbon Positions
Halogenated 1,5-naphthyridines are valuable intermediates for further functionalization, as the halogen atom can act as a leaving group in various coupling and substitution reactions. mdpi.comnih.gov
The introduction of fluorine into the 1,5-naphthyridine scaffold can be achieved through several methods. One notable approach is the diazotization-fluorodediazoniation reaction. mdpi.comnih.gov This method has been successfully applied for the synthesis of 7-fluoro-2-methoxy-8-methyl-1,5-naphthyridine. acs.org A one-pot procedure involving the diazotization of 6-methoxy-1,5-naphthyridin-3-amine (B3390784) in hydrogen fluoride (B91410) (HF) provides the corresponding fluorinated naphthyridine in high yield and purity, avoiding the isolation of the often-unstable diazonium salt intermediate. acs.orglookchem.com
Another strategy involves direct fluorination using elemental fluorine (F₂). This method has shown surprising selectivity for the ortho-fluorination of 6-methoxy-1,5-naphthyridin-4-ol. acs.orglookchem.com Electrophilic fluorinating reagents like SelectFluor can also be employed. acs.org The choice of fluorination method often depends on the desired scale of the reaction and the availability of starting materials. acs.orglookchem.com
Table 1: Fluorination of 1,5-Naphthyridine Derivatives
| Starting Material | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| 6-methoxy-1,5-naphthyridin-3-amine | 1. NaNO₂, HF; 2. Heat | 7-fluoro-2-methoxy-1,5-naphthyridine | High | acs.orglookchem.com |
Yields are reported as "High" when specific percentages were not provided in the source material.
Bromination and chlorination of the 1,5-naphthyridine ring are common methods for introducing functional handles for subsequent reactions. The bromination of this compound can be selectively achieved at the 7-position using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform (B151607). This regioselectivity is attributed to the electronic properties of the naphthyridine ring system.
Chlorination can be accomplished using reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). For instance, 1,5-naphthyridin-2(1H)-ones can be converted to their corresponding 2-chloro derivatives using POCl₃. mdpi.comnih.gov These chloro derivatives are versatile intermediates for nucleophilic substitution reactions. mdpi.comnih.gov The synthesis of 2,6-dichloro-1,5-naphthyridine (B1582902) has also been reported.
Table 2: Bromination and Chlorination of 1,5-Naphthyridine Derivatives
| Starting Material | Reagent(s) | Product | Position of Halogenation | Reference |
|---|---|---|---|---|
| This compound | Br₂ or NBS | 7-Bromo-2-methyl-1,5-naphthyridine (B12956416) | 7 | |
| 1,5-Naphthyridin-2(1H)-one | POCl₃ | 2-Chloro-1,5-naphthyridine | 2 | mdpi.comnih.gov |
Fluorination Methodologies
Nucleophilic Substitution Reactions (SNAr)
Halogenated 1,5-naphthyridines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. nih.govvulcanchem.com The electron-deficient nature of the naphthyridine ring facilitates these reactions.
The displacement of a halogen atom by an amine is a frequently used SNAr reaction in the synthesis of 1,5-naphthyridine derivatives. mdpi.comnih.gov For example, the bromine atom in 7-bromo-2-methyl-1,5-naphthyridine can be substituted by various amines. Microwave-assisted nucleophilic substitution reactions of halogenated 1,5-naphthyridines with different amines have been shown to produce various alkylamino-substituted compounds. mdpi.com
Furthermore, Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an efficient method for the formation of C-N bonds. nih.gov This reaction has been used to synthesize 2-amino-1,5-naphthyridine derivatives from the corresponding halogenated precursors. nih.gov The choice of amine and reaction conditions allows for the synthesis of a diverse library of aminated 1,5-naphthyridines.
Table 3: Amination of Halogenated 1,5-Naphthyridines
| Halogenated 1,5-Naphthyridine | Amine | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 7-Bromo-2-methyl-1,5-naphthyridine | Various amines | SNAr | 7-Amino-2-methyl-1,5-naphthyridine derivatives | |
| Halogenated 1,5-naphthyridines | Various amines | Microwave-assisted SNAr | Alkylamino substituted 1,5-naphthyridines | mdpi.com |
Oxidations and Reductions
Oxidation and reduction reactions provide pathways to further modify the 1,5-naphthyridine core and its substituents. mdpi.comnih.gov
Recent research has explored the photo-driven hydrogenation of 1,5-naphthyridine derivatives, drawing inspiration from the NAD+/NADH redox system in biological processes. nih.gov A ruthenium(II) complex containing a 2-methyl-6-(pyridin-2-yl)-1,5-naphthyridine ligand has been shown to undergo a photo-induced hydrogenation. nih.gov In this process, the 1,5-naphthyridine moiety is reduced to a 1,4-dihydro-1,5-naphthyridine. nih.gov This reaction is part of a broader effort to develop systems for artificial photosynthesis and the photocatalytic reduction of carbon dioxide. nih.govfrontiersin.orgnih.govfrontiersin.org
The reaction involves the two-electron reduction of the NAD+-type complex to the corresponding NADH-type complex. nih.gov This transformation highlights the potential of this compound derivatives in the development of novel photocatalytic systems. nih.gov
Reactivity and Reaction Mechanisms of 2 Methyl 1,5 Naphthyridine
Electrophilic Substitution Reactions (SEAr)
The 1,5-naphthyridine (B1222797) ring system, in general, is susceptible to electrophilic attack, with the positions of substitution being influenced by the directing effects of the nitrogen atoms and any existing substituents. thieme-connect.deencyclopedia.pub The reactivity of 2-methyl-1,5-naphthyridine in electrophilic aromatic substitution (SEAr) reactions is a key aspect of its chemical profile. Bromination, for instance, is a common electrophilic substitution reaction. thieme-connect.de The electronic environment of the 1,5-naphthyridine ring directs electrophilic substitution, with high selectivity for the 7-position.
Nitration Patterns
Nitration of naphthyridine derivatives typically occurs on the benzene (B151609) ring when fused systems are involved. For instance, the nitration of 6-methylbenzo[b] acs.orgnaphthyridine with a mixture of nitric acid and sulfuric acid results in the formation of the corresponding nitro derivative, with the nitro group attaching to the benzene ring at the para position relative to the methyl group. nih.govmdpi.com In the case of 2-ethyl-3-methylbenzo[b] acs.orgnaphthyridine, nitration with nitric acid in sulfuric acid introduces nitro groups at position 8 as the major product and at position 6 as a minor product. vulcanchem.com
Nucleophilic Reactivity and Displacement
The 1,5-naphthyridine nucleus is generally more susceptible to nucleophilic attack at positions ortho and para to the ring nitrogen atoms. thieme-connect.de This reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions. For example, the bromine atom in 7-bromo-2-methyl-1,5-naphthyridine (B12956416) can be displaced by nucleophiles such as amines, thiols, or alkoxides. The presence of an amino group, as in 4-amino-2-methyl- acs.org-naphthyridine, allows it to act as a nucleophile in substitution reactions with electrophiles. evitachem.com
Furthermore, triflate and tosyl groups on the 1,5-naphthyridine ring can be substituted by nucleophilic amines to yield functionalized derivatives. mdpi.com The direct introduction of an amino group at the C-4 position can also be achieved through a deprotometalation-amination reaction. researchgate.net
Formation of N-Oxides and Cyano Derivatives
The nitrogen atoms in the 1,5-naphthyridine ring can be oxidized to form N-oxides. thieme-connect.de These N-oxides are important intermediates for further functionalization.
The introduction of a cyano group into the 1,5-naphthyridine ring can be accomplished through various methods. One approach involves the nucleophilic displacement of a triflate group with a cyanide ion to produce the corresponding C-2 cyano derivative. mdpi.comnih.gov Another strategy utilizes the formation of mono- or di-N-oxide derivatives, which can then be converted to 2-cyano heterocyclic scaffolds. mdpi.comresearchgate.net Modified Gould-Jacobs reactions have also been employed to prepare 1,5-naphthyridinecarbonitrile derivatives. mdpi.comnih.gov
Mechanistic Studies of Synthetic Pathways
The synthesis of this compound and its derivatives often involves classic reactions like the Skraup and Friedländer syntheses. mdpi.com The Skraup reaction, a cornerstone in quinoline (B57606) synthesis, has been adapted for 1,5-naphthyridines, utilizing substituted 3-aminopyridines. Mechanistic studies of these pathways are crucial for optimizing reaction conditions and understanding product formation. For instance, the Friedländer reaction, involving the condensation of an aromatic amine with a carbonyl compound, is a versatile method for constructing the naphthyridine framework. evitachem.com
Quantum Chemical Calculations in Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for investigating reaction mechanisms at a molecular level. acs.orgresearchgate.net These computational methods provide insights into the energetics of intermediates and transition states, helping to elucidate the plausible reaction pathways. acs.org For example, DFT calculations have been used to propose the mechanism for the Friedländer reaction in the synthesis of 1,8-naphthyridines, highlighting the role of hydrogen bonding in catalysis. acs.orgresearchgate.net Static quantum chemical calculations and first-principles molecular dynamics simulations have also been used to study the behavior of 1,5-naphthyridine derivatives, revealing insights into intermolecular interactions like proton transfer. mdpi.com
Coordination Chemistry of 2 Methyl 1,5 Naphthyridine
2-Methyl-1,5-naphthyridine as a Ligand
This compound is a heterocyclic compound that serves as a versatile ligand in coordination chemistry. nih.govencyclopedia.pub Structurally, it comprises two fused pyridine (B92270) rings with nitrogen atoms at positions 1 and 5. The presence of these two nitrogen donor atoms allows the 1,5-naphthyridine (B1222797) framework to act as either a monodentate or a bidentate ligand in complexes with transition metals. nih.gov However, due to geometric constraints, the two nitrogen atoms cannot coordinate to the same metal atom simultaneously, often leading to the formation of bridged or polynuclear complexes. nih.gov
The methyl group at the 2-position can influence the ligand's electronic properties and steric hindrance, thereby affecting the stability and geometry of the resulting metal complexes. bohrium.com The reactivity of 1,5-naphthyridines, including this compound, shows similarities to that of quinolines. nih.gov The nitrogen atoms' lone pairs readily donate to electrophiles, a key characteristic in the formation of coordination complexes. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt or a pre-existing metal complex. nih.govmdpi.com Characterization of these complexes often employs techniques such as infrared (IR) and proton magnetic resonance (PMR) spectroscopy to elucidate the bonding and structure. tandfonline.com
Ruthenium Complexes
Ruthenium complexes incorporating the 1,5-naphthyridine scaffold have been synthesized and studied. nih.gov For instance, heteroleptic ruthenium(II) complexes can be prepared, and their formation may involve photochemical reduction methods. nih.gov The resulting complexes can exhibit interesting redox properties. mdpi.com Studies on related systems, such as those with 1,8-naphthyridine (B1210474), have shown that ruthenium(II)-carbonyl complexes can be active in transfer hydrogenation reactions. nih.gov
Rhodium Complexes
Rhodium(I) complexes with this compound and related ligands have been synthesized. rsc.org Reactions often involve stoichiometric amounts of the naphthyridine ligand with rhodium(I) diolefin precursors. rsc.org Depending on the reaction conditions and the stoichiometry, both mononuclear and binuclear complexes can be formed. rsc.org In binuclear structures, the naphthyridine ligand acts as a bridge between two rhodium centers. rsc.org These complexes have been investigated for their potential as catalysts, for example, in the hydrosilylation of terminal alkynes. researchgate.net
Palladium Complexes
Palladium-catalyzed reactions are crucial for the synthesis and functionalization of 1,5-naphthyridine derivatives. nih.govmdpi.com Palladium complexes themselves, featuring 1,5-naphthyridine ligands, have also been prepared. nih.gov These complexes are relevant in the context of developing new catalysts and materials. For example, palladium(II) complexes with functionalized 1,8-naphthyridine ligands have been explored for their catalytic activity. acs.org
Group VIb Metal Carbonyl Complexes (Cr, Mo, W)
Complexes of Group VIb metal carbonyls (Chromium, Molybdenum, and Tungsten) with 2-methyl-1,8-naphthyridine (a related isomer) have been synthesized and characterized. tandfonline.comresearchgate.net These include complexes of the types M(CO)₅(N-N), M(CO)₄(N-N), and M(CO)₃(N-N)₂, where N-N represents the naphthyridine ligand. tandfonline.comresearchgate.net Infrared and proton magnetic resonance spectroscopy are key techniques for determining the mode of bonding between the metal and the heterocyclic ligand in these complexes. tandfonline.comresearchgate.net
Ligand Binding Modes and Coordination Geometries
The 1,5-naphthyridine framework, including this compound, can adopt various binding modes in metal complexes. nih.gov It can act as a monodentate ligand, coordinating through one of its nitrogen atoms, or as a bidentate bridging ligand, linking two metal centers. nih.govtandfonline.com The specific coordination mode is often influenced by the metal, the other ligands present, and the reaction conditions.
In dinuclear complexes, the naphthyridine ligand can enforce specific geometries, leading to controlled metal-metal distances. rsc.orgresearchgate.net For example, in some rhodium complexes, two 1,8-naphthyridine ligands bridge two metal atoms, resulting in a binuclear cationic complex. rsc.org The coordination geometry around each metal center is often completed by other ligands, such as diolefins or carbonyl groups. tandfonline.comrsc.org The rigidity of the naphthyridine backbone can lead to pseudo-octahedral geometries in some dinuclear complexes. rsc.org
| Metal | Complex Type/Formula | Characterization Methods | Reference |
| Ruthenium | Heteroleptic Ru(II) complexes | Photochemical methods | nih.gov |
| Rhodium | [Rh₂(µ-R-napy)₂(diolefin)₂][ClO₄]₂·H₂O | X-ray crystallography | rsc.org |
| Palladium | Pd(II) complexes | --- | nih.gov |
| Cr, Mo, W | M(CO)₅(N-N), M(CO)₄(N-N), M(CO)₃(N-N)₂ | IR, PMR spectroscopy | tandfonline.comresearchgate.net |
Electrochemical Behavior of Complexes
The electrochemical properties of metal complexes incorporating the this compound scaffold are crucial for understanding their electron transfer capabilities and potential applications in areas such as catalysis and molecular electronics. Research in this area has particularly focused on ruthenium complexes, where the naphthyridine ligand can play a significant role in mediating redox processes.
Detailed electrochemical studies have been conducted on a ruthenium(II) complex, Ru(bpy)2(Me-pn)2, where Me-pn is the ligand 2-methyl-6-(pyridin-2-yl)-1,5-naphthyridine, a derivative of this compound. scribd.comresearchgate.net This complex was designed as a functional model for the NAD+/NADH redox couple, which is fundamental to biological electron transfer reactions. scribd.com The electrochemical behavior was investigated using cyclic voltammetry in dimethylformamide (DMF). researchgate.net
The cyclic voltammogram of the [Ru(bpy)2(Me-pn)]2+ complex reveals distinct redox waves corresponding to electron transfer events centered on both the metal and the ligand. researchgate.net In the absence of additives, the complex displays characteristic redox behavior. Upon the addition of acetic acid, a proton-coupled two-electron reduction process is observed, leading to the formation of the corresponding two-electron reduced species, [Ru(bpy)2(Me-pnHH)]2+, where Me-pnHH represents the hydrogenated NADH-type ligand. researchgate.netscienceopen.com This transformation highlights the complex's ability to act as a two-electron reservoir, a key feature for its application in processes like the photocatalytic reduction of CO2. researchgate.netscienceopen.com
The electrochemical data allows for the estimation of important energetic parameters. For the [Ru(bpy)2(Me-pn)]2+ complex, the excited-state reduction potential, Ered(Ru2+/Ru+), can be calculated. This potential is a key indicator of the photo-excited complex's ability to participate in electron transfer reactions. researchgate.net
The table below summarizes the key electrochemical findings for the ruthenium(II) complex of the this compound derivative.
| Complex | Measurement Technique | Observed Processes | Key Findings |
| [Ru(bpy)2(Me-pn)]2+ | Cyclic Voltammetry | Ligand-based reduction | Undergoes a proton-coupled two-electron reduction in the presence of acid. researchgate.netscienceopen.com |
| Excited-state potential | The excited-state reduction potential Ered(Ru2+/Ru+) was calculated to be 1.00 V. researchgate.net |
These findings underscore the significant influence of the this compound derivative ligand on the electrochemical properties of the coordination complex, enabling reversible, multi-electron redox processes that are analogous to biological systems. scribd.com
Photophysical Properties and Spectroscopic Studies
Absorption and Emission Characteristics
While specific spectral data for 2-Methyl-1,5-naphthyridine is not extensively documented in readily available literature, the broader class of 1,5-naphthyridine (B1222797) derivatives exhibits distinct absorption and emission properties. Generally, these compounds absorb ultraviolet (UV) light and can exhibit fluorescence. researchgate.net For instance, certain functionalized 1,5-naphthyridines are known to be highly fluorescent. acs.org
Solvent-Induced Changes in Photophysics
The photophysical behavior of naphthyridine derivatives can be significantly influenced by the solvent environment, a phenomenon known as solvatochromism. Studies on various 1,5-naphthyridine derivatives show that while the UV-Vis absorption maxima are often only slightly affected by solvent polarity, the fluorescence emission spectra can show pronounced, solvent-dependent shifts. acs.orgresearchgate.net
This effect is particularly evident in derivatives with strong intramolecular charge-transfer (CT) character. For example, newly prepared naphthyridines with an N,N-dimethylamino electron donor group and the electron-poor naphthyridine core as an acceptor display strong solvatochromism. acs.org In one study, a donor-acceptor type TADF emitter based on 1,5-naphthyridine (NyDPAc) exhibited clear solvatochromism; its emission peak shifted from 486 nm in toluene (B28343) to 558 nm in the more polar methylene (B1212753) chloride, indicating a greater stabilization of the excited state in polar solvents. sci-hub.se Research on 2-(1'H-indol-2'-yl)- nih.govresearchgate.netnaphthyridine also detected the presence of two rotameric forms (syn and anti) in polar and protic solvents, further complicating the photophysical response. nih.gov This sensitivity to the solvent environment is a key characteristic of this class of compounds.
Photostability and Photodegradation Mechanisms
The stability of naphthyridine derivatives upon exposure to light is a critical factor for their practical applications. The photodegradation of these compounds often involves photooxidation, particularly in the presence of air. rsc.org
A detailed study on 2-(1'H-indol-2'-yl)- nih.govresearchgate.netnaphthyridine, a compound structurally related to this compound, provides insight into potential degradation pathways. When irradiated with 365 nm UV light in an acetonitrile (B52724) solution in the presence of air, the compound undergoes degradation with a photodegradation quantum yield of 1.8 x 10⁻⁴. rsc.org The process did not occur in deaerated samples, confirming that it is a photooxygenation reaction. rsc.org The major photoproduct was identified as 2-(1,5-naphthyridin-2-yl)-4H-3,1-benzoxazin-4-one, with a minor product being N-(2-formylphenyl)-1,5-naphthyridine-2-carboxamide. rsc.org The proposed mechanisms involve either a reaction with singlet oxygen generated by the excited substrate or a direct reaction of the excited substrate with ground-state oxygen. rsc.org
Furthermore, the solvent can play a crucial role in photostability. For some indole-naphthyridines, the photodegradation yield was found to be significantly lower in alcohols compared to aprotic solvents like n-hexane and acetonitrile. nih.gov This increased photostability is attributed to the formation of hydrogen bonds with alcohol molecules, which can lead to enhanced internal conversion and thus reduce the efficiency of triplet state formation, a key intermediate in many photodegradation processes. nih.gov
Time-Resolved Spectroscopy
Time-resolved spectroscopy techniques are powerful tools for elucidating the full photochemical mechanisms of naphthyridine derivatives by studying their excited-state dynamics. These methods can detect transient species such as excited singlet states, triplet states, and radicals that exist for nanoseconds or even picoseconds. acs.orgnih.gov
For example, studies on photoenolizable ketones in the quinoline (B57606) and 1,8-naphthyridine (B1210474) series have used time-resolved absorption spectroscopy to demonstrate the process of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This is followed by a rapid hydrogen transfer to produce a triplet photoenol, which is a precursor to the final photoproduct. nih.gov Similarly, investigations into functionalized naphthyridine derivatives have employed ultrafast pump-probe spectroscopy to unravel the correlation between molecular structure and the light-matter response, including the influence of the surrounding environment on these dynamics. researchgate.net Although specific time-resolved studies on this compound are not widely reported, these examples show the utility of such techniques in understanding the rapid processes that occur after light absorption in this family of compounds.
Quantum Yield Determinations
Certain highly fluorescent 1,5-naphthyridine derivatives have shown quantum yields ranging from 20% to 95% (Φf = 0.20 to 0.95). acs.org Studies on various pyrrolo nih.govnaphthyridin-11(10H)-one derivatives reported quantum yields in the range of 0.22 to 0.34 in DMF. A different study on a 1,8-naphthyridine-boronic acid derivative found its quantum yield to be 0.20 in methanol (B129727) and 0.26 in a methanol/water mixture. rsc.org These values indicate that naphthyridines can be efficient emitters, a property that is highly dependent on their specific molecular engineering.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.
In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound shows characteristic signals for its aromatic protons and the methyl group. rsc.org The ¹³C NMR spectrum correspondingly displays signals for each unique carbon atom in the molecule, including the methyl carbon and the carbons of the fused aromatic rings. rsc.org
¹H NMR Data for this compound
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.94 | s | - | H-4 |
| 8.31 | dd | 11.8, 8.9 | H-6, H-8 |
| 7.62 | dd | 7.6, 3.3 | H-7 |
| 7.53 | d | 8.5 | H-3 |
| 2.79 | s | - | CH₃ |
Data sourced from rsc.org
¹³C NMR Data for this compound
Solvent: CDCl₃, Frequency: 101 MHz
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 160.1 | C-2 |
| 150.1 | C-8a |
| 142.7 | C-4a |
| 137.4 | C-4 |
| 136.5 | C-6 |
| 125.4 | C-8 |
| 124.3 | C-3 |
| 25.3 | CH₃ |
| Note: Some quaternary carbon signals (e.g., C-5) may not be explicitly listed in the source but are part of the structure. |
Data sourced from rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, IR spectra reveal characteristic vibrational frequencies.
For instance, in the related compound 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, the FTIR spectrum shows distinct bands corresponding to various functional groups. researchgate.net The spectra, often recorded in both solid (KBr) and liquid (DMSO) phases, are interpreted with the aid of computational methods to assign vibrational modes accurately. researchgate.net For naphthyridinone derivatives, a strong carbonyl (C=O) stretching vibration is typically observed near 1650-1680 cm⁻¹. vulcanchem.com Specifically, 1,5-naphthyridin-2(1H)-one exhibits a characteristic C=O stretch around 1650 cm⁻¹. The presence of a hydroxyl group (O-H) in tautomeric forms is indicated by a broad stretching band around 3200 cm⁻¹. In substituted 1,8-naphthyridines, such as those with amino groups, N-H stretching vibrations can be seen in the region of 3088–3421 cm⁻¹. rsc.org
The table below summarizes some of the characteristic IR absorption bands for functional groups found in naphthyridine derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Carbonyl (C=O) | Stretch | 1650 - 1680 | vulcanchem.com |
| Hydroxyl (O-H) | Stretch | ~3200 | |
| Amino (N-H) | Stretch | 3088 - 3421 | rsc.org |
| C=C Aromatic | Stretch | ~1600 | ekb.eg |
| C-Cl | Stretch | 650 - 755 | ekb.eg |
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. For example, HRMS analysis of a derivative, 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netcdnsciencepub.comnaphthyridine, showed the [M + H]⁺ ion at m/z 233.0831, which corresponds to the calculated value of 233.0846 for the formula C₁₃H₁₃ClN₂. mdpi.com Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
The table below shows mass spectrometry data for some naphthyridine derivatives.
| Compound | Ion Type | Calculated m/z | Found m/z | Reference |
| 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netcdnsciencepub.comnaphthyridine | [M + H]⁺ | 233.0846 | 233.0831 | mdpi.com |
| 10-chloro-1-[(4-chlorophenyl)ethynyl]-2-methyl-1,2,3,4-tetrahydrobenzo[b] researchgate.netcdnsciencepub.comnaphthyridine | [M + H]⁺ | 367.0769 | 367.0780 | mdpi.com |
| N-(7-(5-((Methylamino)methyl)thiophen-2-yl)-1,8-naphthyridin-2-yl)acetamide | [M + 1]⁺ | 412.16 | 413.2 | rsc.org |
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of 2,6-naphthyridine (B1209661), a related isomer, shows a short-wave band at 207 nm. cdnsciencepub.com The spectrum of 4-methyl-2,6-naphthyridine (B15350474) is very similar in band shape and intensity to that of 2,6-naphthyridine. cdnsciencepub.com The position of the π-band in 2,6-naphthyridine is close to that of 1,5-naphthyridine (206 nm). cdnsciencepub.com
Substituents on the naphthyridine ring can cause shifts in the absorption bands. For example, amino groups can cause significant bathochromic (red) shifts. cdnsciencepub.com The electronic spectra of compounds like 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid have been analyzed in solvents such as water and ethanol (B145695) using theoretical calculations to understand the electronic transitions. researchgate.net The tautomeric forms of naphthyridinones, such as the hydroxy and ketone forms, can be distinguished by their distinct absorption bands in UV-Vis spectroscopy.
The table below presents UV-Vis absorption data for 1,5-naphthyridine and a related isomer.
| Compound | Solvent | λmax (nm) | log ε | Reference |
| 1,5-Naphthyridine | Not Specified | 206 | 4.75 | cdnsciencepub.com |
| 2,6-Naphthyridine | Not Specified | 207 | 4.79 | cdnsciencepub.com |
Raman Spectroscopy
Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. The FT-Raman spectrum of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid has been recorded and analyzed to understand its vibrational modes. researchgate.net The interpretation of Raman spectra is often supported by quantum chemical calculations to assign the observed bands to specific molecular vibrations. researchgate.net Like IR spectroscopy, Raman spectroscopy is a valuable tool for the structural characterization of naphthyridine derivatives.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For the naphthyridine core, DFT calculations provide a foundational understanding of its geometry and reactivity. researchgate.netsapub.org While specific studies focusing exclusively on 2-Methyl-1,5-naphthyridine are limited, research on closely related 1,8-naphthyridine (B1210474) and other 1,5-naphthyridine (B1222797) derivatives offers valuable insights. sapub.orgnih.govmdpi.com DFT methods, such as B3LYP with a 6-31G(d) or higher basis set, are commonly employed to model these systems accurately. sapub.orgnih.gov
Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of a molecule. For naphthyridine derivatives, these calculations typically confirm a planar geometry for the fused ring system. tandfonline.comtandfonline.com The electronic structure analysis reveals how electrons are distributed across the molecule, which is fundamental to understanding its chemical properties. In a study on related 1,8-naphthyridine derivatives, DFT calculations were performed to obtain optimized molecular structures, which served as the basis for further analysis. tandfonline.comtandfonline.com These foundational calculations are critical for ensuring the accuracy of subsequent computational investigations like HOMO-LUMO and MEP analysis. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. sapub.org A smaller energy gap suggests that a molecule is more reactive and polarizable. sapub.org
In studies of various naphthyridine derivatives, the HOMO is often found distributed across the naphthyridine ring system, indicating its role as the primary electron donor. sapub.orgresearchgate.net The LUMO, conversely, represents the molecule's ability to accept electrons. nih.gov The specific energies and distribution of these orbitals can be fine-tuned by adding different substituent groups, which is a key strategy in designing molecules for specific applications like organic electronics or pharmaceuticals. google.com
For instance, theoretical studies on naphthyridine-based compounds have calculated these values to predict their electronic and chemical properties. researchgate.net
Table 1: Frontier Orbital Energies for a Representative Naphthyridine Derivative (Note: Data is for a related 1,8-naphthyridine derivative, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, as a representative example.)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.59 |
| ELUMO | -2.57 |
| Energy Gap (ΔE) | 4.02 |
Data sourced from DFT/B3LYP/6-311++G(d,p) level of theory calculations. tandfonline.com
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. wolfram.com It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) correspond to areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. wolfram.com
For naphthyridine derivatives, MEP maps consistently show the most negative potential around the nitrogen atoms and any carbonyl oxygen atoms due to their high electronegativity. sapub.orgtandfonline.com The hydrogen atoms, particularly any attached to nitrogen (in related structures), typically represent the areas of highest positive potential. sapub.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition in biological systems. tandfonline.com
HOMO-LUMO Analysis
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. koreascience.kr These models use calculated molecular descriptors (properties) to predict the activity of new, untested compounds.
For naphthyridine derivatives, QSAR models have been developed to understand their anticancer activities. nih.govinsilico.eu In these studies, various molecular descriptors are calculated, including steric, electrostatic, and thermodynamic properties. The resulting models can highlight which features are most important for a compound's potency.
A 3D-QSAR study on a series of naphthyridines identified the importance of specific structural features for cytotoxicity against cancer cell lines. nih.gov The contour maps generated from the models suggested that the C-1 NH and C-4 carbonyl groups (in the studied 1,8-naphthyridine-dione series) were critical for activity. nih.gov For Gram-negative bacteria, QSAR studies have indicated that steric effects and transferability are more important for naphthyridines' activity compared to quinolones, where electrostatic effects dominate. koreascience.kr Such studies provide a clear roadmap for optimizing the structure to enhance biological efficacy. scielo.br
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.eg This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug with its biological target. nih.gov
Naphthyridine derivatives have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes and receptors. ekb.egnih.gov For example, derivatives of the related 1,8-naphthyridine have been docked into the active sites of targets like human topoisomerase II to rationalize their anticancer activity. ekb.eg Similarly, docking simulations of 1,5-naphthyridine derivatives against the Staphylococcus aureus CrtM enzyme have been used to identify potential antibacterial agents. nih.gov These simulations reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the protein's active site, guiding the design of more potent inhibitors. tandfonline.comnih.gov
Semi-Empirical Methods (AM1, PM3)
Semi-empirical methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex equations of Hartree-Fock theory, allowing for faster computation. uni-muenchen.de Among the most common methods are Austin Model 1 (AM1) and Parametric Model number 3 (PM3). mmu.ac.ukuni-muenchen.de Both are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation but differ in how their parameters are derived; PM3's parameterization is more automated, while AM1's relies more on chemical intuition. mmu.ac.ukuni-muenchen.de
These methods have been widely applied to the naphthyridine series of compounds for full geometric optimization and the calculation of various quantum chemical descriptors. researchgate.netjocpr.comresearchgate.net Researchers have used AM1 and PM3 to estimate a range of molecular properties for naphthyridine derivatives to correlate these structural and electronic features with their biological activity, such as their inhibitory effect on DNA topoisomerase. researchgate.netjocpr.com
Ionization Potentials and Electron Affinities
Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that describe the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. These values give an indication of a molecule's reactivity and its ability to participate in charge-transfer interactions. researchgate.netacs.org
Semi-empirical methods like AM1 and PM3, along with Density Functional Theory (DFT), have been used to calculate the IP and EA of various naphthyridine derivatives. researchgate.netjocpr.comresearchgate.net For a series of 4,8-substituted 1,5-naphthyridines, the estimated electron affinities (EA) were in the range of 2.38–2.72 eV, while the ionization potentials (IP) were between 4.85–5.04 eV. researchgate.netscispace.com Such calculations are vital for assessing the potential of these materials in applications like organic light-emitting diodes (OLEDs), where they can serve as electron-transport or hole-injecting materials. researchgate.netscispace.com
| Naphthyridine Derivative Type | Property | Calculated Value (eV) | Computational Method | Reference |
|---|---|---|---|---|
| 4,8-substituted 1,5-naphthyridines | Ionization Potential (IP) | 4.85 - 5.04 | DFT B3LYP/6-31G | researchgate.netscispace.com |
| 4,8-substituted 1,5-naphthyridines | Electron Affinity (EA) | 2.38 - 2.72 | DFT B3LYP/6-31G | researchgate.netscispace.com |
| Novel Naphthyridine Series | Ionization Potential (IP) | Data calculated | AM1, PM3 | researchgate.netjocpr.com |
| Novel Naphthyridine Series | Electron Affinity (EA) | Data calculated | AM1, PM3 | researchgate.netjocpr.com |
Electronegativity, Hardness, and Softness
Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can be derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govtandfonline.com Electronegativity describes an atom's ability to attract electrons, while hardness and its inverse, softness, relate to the molecule's resistance to change in its electron distribution. researchgate.netnih.gov A high value for chemical hardness suggests high stability and low reactivity. nih.gov
These parameters have been calculated for various naphthyridine derivatives using semi-empirical and DFT methods to understand their reactivity and stability. researchgate.netjocpr.comtandfonline.com For example, in a study of novel naphthyridine derivatives, hardness (η) was found to be an indicative molecular property in quantitative structure-activity relationship (QSAR) models for predicting inhibitory activity against DNA topoisomerase. researchgate.netjocpr.com A negative chemical potential, calculated from HOMO and LUMO energies, indicates that a compound is stable and does not spontaneously decompose. tandfonline.com
| Naphthyridine Derivative | Descriptor | Significance | Computational Method | Reference |
|---|---|---|---|---|
| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | Hardness (η) | 1.8235 eV | DFT/B3LYP/6-311++G(d,p) | tandfonline.com |
| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | Electronegativity (χ) | 5.1023 eV | DFT/B3LYP/6-311++G(d,p) | tandfonline.com |
| Novel Naphthyridine Series | Hardness (η) | Found to be an indicative property in QSAR models | AM1, PM3 | researchgate.netjocpr.com |
| Novel Naphthyridine Series | Softness (S) | Calculated for QSAR studies | AM1, PM3 | researchgate.netjocpr.com |
| Novel Naphthyridine Series | Electronegativity (χ) | Calculated for QSAR studies | AM1, PM3 | researchgate.netjocpr.com |
Anharmonic Frequency Computations
While harmonic frequency calculations are standard in computational chemistry, they often deviate from experimental vibrational spectra. Anharmonic frequency computations provide a more accurate theoretical prediction of vibrational frequencies by accounting for the anharmonicity of the potential energy surface. researchgate.net Methods such as Vibrational Second-Order Perturbation Theory (VPT2) and Vibrational Self-Consistent Field (VSCF) are employed to interpret complex FTIR and FT-Raman spectra, including combination and overtone bands. researchgate.net
Such advanced computational methods have been applied to the naphthyridine framework. For the parent mmu.ac.ukjocpr.com-naphthyridine molecule, anharmonic density functional theory calculations served as a highly relevant tool to support the analysis of its far-infrared (FIR) rotational-vibrational spectrum. aip.org In a study on 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, anharmonic computations using VPT2 and VSCF within a DFT framework were performed, with the VSCF method showing close agreement with observed frequencies. researchgate.net These theoretical approaches are crucial for the accurate assignment of vibrational modes and for understanding intramolecular interactions in naphthyridine compounds. researchgate.net
Applications of 2 Methyl 1,5 Naphthyridine and Its Derivatives in Advanced Materials and Other Fields
Organic Light Emitting Diodes (OLEDs)
Derivatives of 1,5-naphthyridine (B1222797) are recognized for their potential in organic light-emitting diodes (OLEDs), primarily serving as electron-transporting or host materials. Their inherent electron-deficient nature facilitates the injection and transport of electrons, a critical function in the emissive layer of an OLED.
Researchers have designed and synthesized various 1,5-naphthyridine derivatives for use in OLEDs, particularly those exhibiting thermally activated delayed fluorescence (TADF). In one study, 1,5-naphthyridine was used as an electron-acceptor moiety, combined with electron-donor units like phenoxazine (B87303) or phenothiazine. The resulting TADF emitters achieved high external quantum efficiencies (EQE) of up to 29.9% and significant luminance, demonstrating the viability of this scaffold for highly efficient blue and green OLEDs. researchgate.net
Further research into 4,8-substituted 1,5-naphthyridines has produced a series of multifunctional organic semiconductor materials. These compounds are thermally robust and emit blue fluorescence. researchgate.net The strategic substitution on the 1,5-naphthyridine core allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for optimizing device performance. researchgate.net
Table 1: Performance of OLEDs Incorporating 1,5-Naphthyridine Derivatives
| Donor Moiety | Acceptor Moiety | Max EQE (%) | Max Luminance (cd/m²) | Emission Color |
| Phenoxazine | 1,5-Naphthyridine | 29.9% | 33,540 | Blue-Green |
| Phenothiazine | 1,5-Naphthyridine | 25.8% | 14,480 | Green |
Source: ResearchGate GMBH. researchgate.net
Functional Materials for Electronics
The application of 1,5-naphthyridine derivatives extends beyond OLEDs to broader use as functional materials in organic electronics. They are being developed as organic semiconductors for devices such as organic photovoltaic (OPV) cells and organic photodetectors (OPD). google.com Polymers based on 1,5-naphthyridine are also being synthesized as new functional materials for electronics. mdpi.com
The introduction of substituents at the 2,6-positions of the 1,5-naphthyridine ring system can alter the material's solubility and morphology, which in turn impacts its electrical properties and device performance. google.com A series of 4,8-substituted 1,5-naphthyridines have been shown to possess high electron affinities (2.38–2.72 eV) and low ionization potentials (4.85–5.04 eV). These properties make them suitable as both electron-transporting and hole-injecting/transporting materials, indicating their multifunctional utility in electronic devices. researchgate.net
Table 2: Opto-Electrical Properties of 4,8-Substituted 1,5-Naphthyridine Derivatives
| Property | Value Range | Implication for Electronics |
| Electron Affinity (EA) | 2.38 - 2.72 eV | Suitable for Electron-Transport Materials |
| Ionization Potential (IP) | 4.85 - 5.04 eV | Excellent for Hole-Injecting/Transport Materials |
| HOMO (Calculated) | -5.33 to -6.84 eV | Facilitates Hole Injection |
| LUMO (Calculated) | -2.39 to -2.19 eV | Facilitates Electron Injection |
| Solid-State Emission (λmax) | 400 - 501 nm | Blue Fluorescence |
Source: ResearchGate GMBH. researchgate.net
Molecular Switches
The concept of molecular electronics involves using individual molecules or small groups of molecules as components in electronic circuits. Naphthyridine-based systems have been explored for their potential to act as molecular switches, which can reversibly change between two or more stable states in response to external stimuli like light or electricity.
The functionality of these molecular devices often relies on the donor-bridge-acceptor (DBA) model. In this model, an electron donor section transfers an electron or energy through a molecular "bridge" to an electron acceptor section upon excitation. The rigid and electronically tunable naphthyridine core can serve as a key component of the bridge or as the acceptor unit in such systems. While research is ongoing, the unique structure of naphthyridines makes them promising candidates for the development of molecular-scale electronic components. bohrium.com
DNA Binding Agents
Naphthyridine derivatives have been extensively studied for their ability to interact with DNA, leading to applications as antimicrobial and anticancer agents. The mechanism of action often involves the inhibition of crucial enzymes involved in DNA replication and maintenance, such as DNA gyrase and topoisomerase. mdpi.com For example, nalidixic acid, an early naphthyridine antibiotic, selectively blocks bacterial DNA replication by inhibiting DNA gyrase. mdpi.com
Fused 1,5-naphthyridine derivatives have also shown promise. Benzo[b] encyclopedia.pubnaphthyridine compounds have been identified as inhibitors of topoisomerase I and II and can bind with calf thymus DNA. encyclopedia.pubmdpi.com One derivative, 7-chloro-2-methoxy-N-(p-tolyl)benzo[b] encyclopedia.pubnaphthyridin-10-amine, was found to inhibit Topoisomerase I activity and displayed significant antiproliferative activity against cancer cell lines. encyclopedia.pubmdpi.com
Research into 2-amino-1,8-naphthyridine derivatives has provided detailed thermodynamic insights into DNA binding. Studies have shown that adding methyl groups to the naphthyridine ring enhances the binding affinity for a cytosine base within a DNA duplex. bohrium.com This enhancement is primarily driven by a reduction in the loss of binding entropy, with hydrophobic interactions playing a key role. bohrium.com
Table 3: Effect of Methyl Substitution on the Binding Affinity of 2-Amino-1,8-naphthyridines to Cytosine in a DNA Duplex
| Compound | Number of Methyl Groups | Binding Constant (10⁶ M⁻¹) |
| 2-amino-1,8-naphthyridine (AND) | 0 | 0.30 |
| 2-amino-7-methyl-1,8-naphthyridine (AMND) | 1 | 2.7 |
| 2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND) | 2 | 6.1 |
| 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) | 3 | 19 |
Source: Bohrium. bohrium.com
Medicinal Chemistry and Biological Activity of 2 Methyl 1,5 Naphthyridine Derivatives
Anticancer Activity
Derivatives of 2-methyl-1,5-naphthyridine have emerged as a promising class of compounds in the search for novel anticancer agents. nih.gov Their activity spans various mechanisms, including the inhibition of crucial enzymes involved in cell proliferation, the induction of programmed cell death, and direct cytotoxic effects against a range of cancer cell lines. nih.gov
Topoisomerase Inhibition (TopI, TopII)
Some naphthyridine derivatives have been reported to exhibit anticancer activity by inhibiting topoisomerase I (TopI) and topoisomerase II (TopII). mdpi.comnih.govkjpp.netencyclopedia.pub These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition can lead to catastrophic DNA damage and cell death in rapidly dividing cancer cells. For instance, certain benzo[b] kjpp.netnaphthyridine derivatives have demonstrated the ability to inhibit TopI activity. encyclopedia.pub While the direct inhibition of topoisomerases by this compound itself is not extensively detailed, the broader class of naphthyridines, including those with methyl substitutions, shows potential in this area. nih.govkjpp.net The ability of some derivatives to intercalate with DNA suggests a mechanism for their cytotoxic effects, which can be linked to topoisomerase inhibition.
Cytotoxic Activity against Cancer Cell Lines
Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. nih.gov Research has shown that these compounds can inhibit the proliferation of cell lines such as K562 (chronic myelogenous leukemia), HepG-2 (liver cancer), A549 (lung cancer), SKOV3 (ovarian cancer), HL-60 (promyelocytic leukemia), HeLa (cervical cancer), and PC-3 (prostate cancer). nih.govencyclopedia.pub
For example, a study on benzo[b] kjpp.netnaphthyridine derivatives showed that a compound with a methyl substitute displayed good antiproliferative activity with IC50 values of 15.9 µM against K562 cells and 18.9 µM against HepG-2 cells. encyclopedia.pub Another study highlighted a 7-phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b] kjpp.netnaphthyridine derivative with excellent cytotoxic activity, showing an IC50 value of 1.03 µM against the A549 cell line and 1.75 µM against the SKOV3 cell line. encyclopedia.pub Furthermore, derivatives have been shown to induce apoptosis in HeLa and HL-60 cell lines, with reported IC50 values of 10.47 µM and 15.03 µM, respectively.
A series of naphthyridine derivatives were evaluated for their in vitro cytotoxic activities against HeLa, HL-60, and PC-3 cell lines. nih.gov One compound, which featured a C-7 methyl group and a C-2 naphthyl ring, was particularly potent against all three cell lines. nih.gov In general, compounds with methyl substitutions at the C-6 or C-7 positions were more active than those substituted at the C-5 position. nih.gov
| Cell Line | Compound Type | IC50 (µM) |
| K562 | Benzo[b] kjpp.netnaphthyridine derivative | 15.9 |
| HepG-2 | Benzo[b] kjpp.netnaphthyridine derivative | 18.9 |
| A549 | 7-phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b] kjpp.netnaphthyridine | 1.03 |
| SKOV3 | 7-phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b] kjpp.netnaphthyridine | 1.75 |
| HL-60 | This compound derivative | 15.03 |
| HeLa | This compound derivative | 10.47 |
| PC-3 | Naphthyridine derivative with C-7 CH3 | Potent |
Induction of Apoptotic Cell Death
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has demonstrated that these compounds can trigger apoptotic pathways in various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in HeLa and HL-60 cancer cells. The mechanism of action is thought to involve the modulation of specific signaling pathways that lead to cell cycle arrest and ultimately, apoptosis. This ability to selectively kill cancer cells while leaving normal cells unharmed is a critical aspect of modern cancer therapy.
PI3K/mTOR Dual Kinase Inhibition
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. nih.gov Consequently, dual inhibitors of PI3K and mTOR are highly sought-after as cancer therapeutics. nih.govgoogle.com A tricyclic imidazo (B10784944) kjpp.netnaphthyridine series has been identified as a promising source of potent PI3K/mTOR dual kinase inhibitors. mdpi.comnih.govresearchgate.net One such derivative, PF-04979064, emerged from a lead optimization program and demonstrated potent and selective inhibition of both PI3K and mTOR kinases. nih.govrcsb.org This compound was developed from a lead that showed a Ki of 1.41 nM against mouse PI3Kα and 4.51 nM against the mTOR kinase domain. nih.gov The development of such dual inhibitors represents a significant strategy in targeting the PI3K signaling pathway in oncology. nih.gov
C-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and motility. Its dysregulation is implicated in the development and progression of various cancers. nih.gov Researchers have designed and synthesized novel 1,5-naphthyridine (B1222797) derivatives as potential c-Met kinase inhibitors. nih.govresearchgate.net In one study, a series of 1,5-naphthyridine derivatives were developed based on the structure of the known c-Met inhibitor MK-2461. nih.gov While the 1,6-naphthyridine (B1220473) core was found to be more promising, the study of 1,5-naphthyridine derivatives contributes to the understanding of structure-activity relationships for c-Met inhibition. nih.gov Methyl substitution has been noted to improve the metabolic stability of 1,5-naphthyridine scaffolds in the context of c-Met kinase inhibitors.
Antimicrobial Activity
In addition to their anticancer properties, derivatives of 1,5-naphthyridine have demonstrated significant antimicrobial activity. dntb.gov.uaekb.egnih.gov The core structure is found in nalidixic acid, an early quinolone antibiotic. nih.gov While much of the research has focused on the 1,8-naphthyridine (B1210474) isomer, the 1,5-naphthyridine scaffold also serves as a basis for the development of new antimicrobial agents. dntb.gov.uanih.govscispace.com
Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, some derivatives have shown efficacy comparable to established antibiotics against resistant strains of Staphylococcus aureus and Enterococcus species, with reported Minimum Inhibitory Concentration (MIC) values in the range of 5.4-7.1 µg/mL. The mechanism of antibacterial action for some naphthyridines is attributed to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov
| Target Bacteria | Compound Type | MIC (µg/mL) |
| Staphylococcus aureus | This compound derivative | 6-7 |
| Enterococcus spp. | This compound derivative | 5.4-7.1 |
Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli)
Derivatives of this compound have demonstrated notable antibacterial properties. Research has shown that these compounds can effectively inhibit the growth of various bacterial strains, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds are often found to be below 50 µg/mL. Some derivatives have shown efficacy comparable to established antibiotics like ciprofloxacin (B1669076) against resistant strains of Staphylococcus aureus.
The antibacterial action of these compounds is largely attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. Specifically, 1,5-naphthyridinone derivatives act by inhibiting bacterial topoisomerase, leading to bacterial cell death. mdpi.com Studies have shown that 1,8-naphthyridine derivatives can bind to and inhibit topoisomerase II enzymes, similar to fluoroquinolones. mdpi.com
Furthermore, certain 2,8-disubstituted-1,5-naphthyridine derivatives have shown potent activity against both Gram-positive and Gram-negative pathogens. encyclopedia.pubmdpi.com The incorporation of a fluorinated naphthyridine DNA-binding motif has been found to enhance antibacterial activity and topoisomerase IV inhibition. nih.gov
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | <50 | |
| This compound | Escherichia coli | <50 | |
| Canthin-6-one (a 1,5-naphthyridine derivative) | Staphylococcus aureus | 0.49 | nih.gov |
| Canthin-6-one (a 1,5-naphthyridine derivative) | Methicillin-resistant Staphylococcus aureus | 0.98 | nih.gov |
| Canthin-6-one (a 1,5-naphthyridine derivative) | Escherichia coli | 3.91 | nih.gov |
| 10-methoxycanthin-6-one (a 1,5-naphthyridine derivative) | Staphylococcus aureus | 3.91 | nih.gov |
| 10-methoxycanthin-6-one (a 1,5-naphthyridine derivative) | Methicillin-resistant Staphylococcus aureus | 3.91 | nih.gov |
Antifungal Efficacy (e.g., against Candida albicans)
Certain derivatives of 2-methyl-1,8-naphthyridine have been investigated for their antifungal properties. Specifically, 5-(2-methyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives have been screened for their in vitro antifungal activity against Candida albicans. doaj.orgnih.gov Some of these compounds exhibited promising antifungal activity. doaj.org
Additionally, N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives have also been evaluated for their in vitro antifungal activity against C. albicans. nih.gov
Inhibition of Bacterial Type IIA Topoisomerases
The primary mechanism of antibacterial action for many naphthyridine derivatives is the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them excellent targets for antibacterial agents.
Fused 1,5-naphthyridine derivatives, such as novel 4,5-dihydro-6λ4pyrrolo[3,2,1-ij] malariaworld.orgnaphthyridine hydroxy-derivatives, have been identified as potent inhibitors of bacterial type IIA topoisomerases. encyclopedia.pubmdpi.com Furthermore, 1,5-naphthyridine dioxane-linked derivatives have shown inhibitory activity against both gyrase and topoisomerase IV enzymes, leading to improved antistaphylococcal activity. nih.gov The structural features of these compounds, particularly the 6-methoxy-1,5-naphthyridine left-hand side (LHS) intercalated between DNA base pairs, stabilize single-strand DNA breaks in DNA gyrase. mdpi.com
Antimalarial Activity
Derivatives of this compound have emerged as a promising class of antimalarial agents.
Inhibition of Plasmodium falciparum PI4K and Hemozoin Formation
A significant advancement in the development of 1,5-naphthyridine-based antimalarials is the identification of 2,8-disubstituted derivatives as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). acs.orgresearchgate.netresearchgate.net PfPI4K is a crucial enzyme for the parasite's life cycle.
Interestingly, structure-activity relationship studies revealed that introducing basic groups at the 8-position of the 1,5-naphthyridine core led to a dual-action mechanism. malariaworld.orgacs.orgscilit.com These compounds not only retained their PfPI4K inhibitory activity but also gained the ability to inhibit hemozoin formation, a critical process for the parasite's detoxification of heme. malariaworld.orgacs.orgresearchgate.netresearchgate.netscilit.com This dual inhibition is a highly desirable feature in antimalarial drug discovery as it can potentially reduce the likelihood of resistance development.
Efficacy in Malaria Infection Models
The promising in vitro activity of 2,8-disubstituted-1,5-naphthyridine derivatives has been translated into in vivo efficacy in malaria infection models. A frontrunner compound from this series demonstrated an 80% reduction in parasitemia in a humanized P. falciparum NSG mouse malaria infection model. acs.orgresearchgate.net Further optimization led to a representative compound that was efficacious at a single oral dose of 32 mg/kg in the same model. malariaworld.orgacs.org This compound also showed activity against drug-resistant strains of P. falciparum. malariaworld.orgacs.org
Table 2: Antimalarial Efficacy of 2,8-Disubstituted-1,5-naphthyridine Derivatives
| Compound Series | Animal Model | Efficacy | Reference |
|---|---|---|---|
| 2,8-disubstituted naphthyridines | Humanized P. falciparum NSG mouse | 80% reduction in parasitemia at 4 × 50 mg·kg⁻¹ | acs.orgresearchgate.net |
| Optimized 2,8-disubstituted-1,5-naphthyridine | Humanized P. falciparum NSG mouse | Efficacious at a single oral dose of 32 mg/kg | malariaworld.orgacs.org |
Antiviral Activity (e.g., Anti-Ebola, Anti-HSV-1)
The broad biological activity of the 1,5-naphthyridine scaffold extends to antiviral applications.
Research has identified certain halogenated 1,5-naphthyridine derivatives as potential pharmacophores for developing novel anti-Ebola virus agents. nih.gov Specifically, pyronaridine (B1678541) tetraphosphate, a benzo[b] malariaworld.orgnaphthyridine derivative, has been identified as a candidate for treating Ebola virus infection. scienceopen.com It has shown an EC50 between 420 nM and 1.14 μM against the Ebola virus in HeLa cells. scienceopen.com
Furthermore, pyrazolonaphthyridine derivatives have been synthesized and evaluated for their potential activity against Herpes Simplex Virus-1 (HSV-1). researchgate.netnih.gov Among these, 3H-benzo[b]-pyrazolo[3,4-h]-1,6-naphthyridines were found to be more effective inhibitors than their corresponding 3H-pyrido[2,3-b]pyrazolo[3,4-h]-1,6-naphthyridines. researchgate.netnih.gov One particular compound prevented the effect of HSV-1 on Vero cells by up to 91% at a 50 μM concentration. researchgate.netnih.gov
Neurological Applications
The scaffold of 1,5-naphthyridine and its derivatives has been identified as a promising framework in the development of therapeutic agents for neurological disorders. researchgate.netnih.gov Modifications to this core structure have led to the discovery of compounds with potential applications in treating conditions such as depression, Alzheimer's disease, and epilepsy. researchgate.netresearchgate.netresearchgate.net
Antidepressant and Anti-Alzheimer's Disease Agents
Derivatives of the 1,8-naphthyridine scaffold have shown potential in treating neurological conditions like depression and Alzheimer's disease. researchgate.netresearchgate.net For instance, certain 1,8-naphthyridine derivatives have been investigated for their neuroprotective effects in models of Alzheimer's disease. researchgate.net One such derivative, ethyl 5-amino-2-methyl-6, 7, 8, 9-tetrahydro benzo [b] Current time information in Bangalore, IN.researchgate.net naphthyridine-3-carboxylic acid ester (ITH12246), has been studied for its neuroprotective profile in in-vitro models of the disease. researchgate.net Additionally, some 1,5-naphthyridine derivatives are being explored for their neuroprotective effects and potential applications in treating neurological disorders like Alzheimer's.
Some research has focused on the development of 1,5-naphthyridine derivatives as inhibitors of monoamine oxidase (MAO), an enzyme linked to depression and neurodegenerative diseases. uniba.it For example, a series of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in Bangalore, IN.naphthyridine derivatives were synthesized and evaluated as MAO inhibitors. uniba.it Several of these compounds, particularly those with a 1-phenylethynyl substitution, demonstrated inhibitory activity against MAO-B in the low micromolar range. uniba.it The 1-(2-(4-fluorophenyl)ethynyl) analog, in particular, showed an IC50 value of 1.35 µM, which is comparable to the known MAO-B inhibitor pargyline. uniba.it
The potential for naphthyridine derivatives to act as multitarget-directed ligands for Alzheimer's disease has also been explored. nih.gov This approach aims to address the various pathological factors of the disease, such as cholinesterase activity and amyloid-beta aggregation. nih.gov
Anticonvulsant Properties
The 1,5-naphthyridine scaffold has been utilized in the design of compounds with anticonvulsant activity. nih.gov A series of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and 9,11-dimethylpyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines were synthesized and evaluated for their neurotropic activity. nih.gov Several of these compounds displayed significant anticonvulsant effects, particularly in antagonizing pentylenetetrazol-induced seizures, with some surpassing the efficacy of the established antiepileptic drug ethosuximide. nih.gov
Structure-activity relationship studies revealed that the presence of a diphenylmethyl group in the piperazine (B1678402) ring was beneficial for the anticonvulsant activity in both series of compounds. nih.gov Furthermore, compounds featuring a benzyl (B1604629) group at the seventh position of the 2,7-naphthyridine (B1199556) ring were found to be more active than those with an isopropyl group at the same position. nih.gov
Anti-inflammatory and Antioxidant Activities
Derivatives of the 1,5-naphthyridine core have demonstrated notable anti-inflammatory and antioxidant properties. researchgate.net The anti-inflammatory potential of these compounds has been observed in various studies. For example, canthinone-type alkaloids, which contain a 1,5-naphthyridine ring system, have shown inhibitory effects on the production of pro-inflammatory mediators. nih.govmdpi.com Canthin-6-one, for instance, has been found to reduce the production of TNF-α, IL-1β, and IL-12p70 in rats with induced colitis. mdpi.com Other canthinone derivatives have demonstrated a strong inhibitory effect on nitric oxide (NO) production in murine macrophage cell lines. nih.gov
Similarly, novel 1,5-naphthyridine alkaloids isolated from Picrasma quassioides have been shown to decrease the production of pro-inflammatory mediators such as NO, IL-6, and TNF-α. mdpi.com Additionally, some 1,8-naphthyridine derivatives have exhibited promising anti-inflammatory activity in carrageenan-induced rat paw edema models.
In terms of antioxidant activity, certain 1,8-naphthyridine derivatives have been noted for this property. researchgate.net
Other Biological Activities
Alpha-v Beta-3 Antagonism
Derivatives of the 1,5-naphthyridine scaffold have been identified as potent antagonists of the alpha-v beta-3 (αvβ3) integrin receptor. nih.govacs.org This receptor plays a key role in processes such as bone resorption, and its antagonists are being investigated for the treatment of osteoporosis. nih.govacs.org
For example, 3-(S)-(methylpyrimidin-5-yl)-9-(5,6,7,8-tetrahydro- Current time information in Bangalore, IN.researchgate.netnaphthyridin-2-yl)-nonanoic acid and a related compound were identified as potent and selective αvβ3 antagonists with excellent in vitro profiles (IC50 = 0.08 nM and 0.07 nM, respectively). nih.govacs.org These compounds also demonstrated good pharmacokinetic properties and efficacy in an in vivo model of bone turnover. nih.govacs.org
Another non-peptide αvβ3 antagonist, a 7-methyl substituted tetrahydro- Current time information in Bangalore, IN.researchgate.netnaphthyridine derivative, also showed potent activity and was selected for clinical development due to its improved pharmacokinetic profile and in vivo efficacy. researchgate.net Furthermore, (3,S,beta,S)-1,2,3,4-Tetrahydro-beta-[[1-[1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl]-4-piperidinyl]methyl]-3-quinolinepropanoic acid (JNJ-26076713) is a potent, orally bioavailable nonpeptide αv antagonist that inhibits αvβ3 and αvβ5 binding to vitronectin in the low nanomolar range. nih.gov
| Compound | Target | IC50 (nM) | Reference |
| 3-(S)-(methylpyrimidin-5-yl)-9-(5,6,7,8-tetrahydro- Current time information in Bangalore, IN.researchgate.netnaphthyridin-2-yl)-nonanoic acid | αvβ3 | 0.08 | nih.govacs.org |
| 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro- Current time information in Bangalore, IN.researchgate.netnaphthyridin-2-yl)-nonanoic acid | αvβ3 | 0.07 | nih.govacs.org |
| (3,S,beta,S)-1,2,3,4-Tetrahydro-beta-[[1-[1-oxo-3-(1,5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]-4-piperidinyl]methyl]-3-quinolinepropanoic acid | αvβ3/αvβ5 | Low nanomolar | nih.gov |
Platelet Aggregation Inhibition
Certain derivatives of the 1,5-naphthyridine structure have been investigated for their ability to inhibit platelet aggregation. nih.gov This activity suggests potential applications in the prevention and treatment of thrombotic diseases.
One study synthesized a new group of 5-(alkylamino)-9-isopropyl Current time information in Bangalore, IN.nih.govtriazolo[4,3-a] Current time information in Bangalore, IN.researchgate.netnaphthyridine derivatives with a CONHR group at the 6-position. nih.gov These compounds were evaluated for their anti-inflammatory and analgesic activities, and some were also noted as platelet aggregation inhibitors. nih.gov
Gastric Antisecretory Properties
Derivatives of naphthyridines have been investigated for their potential to reduce gastric acid secretion. researchgate.netmdpi.com Research into 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, a related class of compounds, has shown potent gastric antisecretory properties. dntb.gov.uachemchart.comsemanticscholar.org While specific studies focusing solely on this compound derivatives are less common, the broader class of naphthyridines has demonstrated potential in this therapeutic area. researchgate.netresearchgate.net
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and various heterocyclic compounds have been explored as inhibitors. chemrxiv.org The 1,8-naphthyridine scaffold, a close isomer of the 1,5-naphthyridine, has been associated with EGFR inhibition. researchgate.netresearchgate.netgrafiati.com Computational studies have been employed to identify potential EGFR inhibitors from databases of compounds including naphthyridine derivatives. ijpsr.com These studies analyze the binding modes of the compounds with the ATP binding pocket of EGFR, with key interactions often involving amino acid residues like Met 793, Asp 855, and Lys 745. ijpsr.com
Recently, a study on new chitosan (B1678972) Schiff bases derived from a benzo[h] nih.govnaphthyridine structure showed inhibitory activity against EGFR. Specifically, a silver nanoparticle-grafted derivative, CS1/Ag, displayed an IC50 of 20.45 μg/mL. rsc.org While not a direct this compound derivative, this highlights the potential of the broader naphthyridine class in EGFR inhibition. Another example is the 2,7-naphthyridine-based clinical candidate, BLU-945, which has entered Phase 1/2 trials as a mutant-selective EGFR inhibitor. chemrxiv.org
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme involved in inflammatory pathways, making it a target for diseases like chronic obstructive pulmonary disease (COPD). acs.org Naphthyridine derivatives have been explored as PDE4 inhibitors. researchgate.netresearchgate.netgrafiati.com A series of 1,7-naphthyridine (B1217170) derivatives were optimized for solubility and PDE4 inhibition, leading to a clinical candidate. acs.org Additionally, 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been designed as inhaled PDE4 inhibitors, with some compounds showing subnanomolar enzymatic potencies. nih.gov X-ray crystallography has confirmed the binding mode of these novel templates. nih.gov
Adenosine (B11128) Receptor Agonistic Activity
Derivatives of 1,8-naphthyridine have been evaluated for their agonistic activity at adenosine receptors. researchgate.netresearchgate.netgrafiati.com Studies on a series of 1,8-naphthyridine derivatives have been conducted to understand their affinity profile towards human and bovine adenosine receptors. a2bchem.com The adenosine receptor family, including A1, A2A, A2B, and A3 subtypes, are G-protein coupled receptors involved in various physiological processes. nih.gov While much of the research has focused on antagonists, the development of agonists is also an area of interest.
Adrenoceptor Antagonism
Naphthyridine derivatives have been investigated for their effects on adrenoceptors. researchgate.netresearchgate.netgrafiati.com Specifically, a non-imidazoline α2-adrenoceptor antagonist, RS79948-197, which is a decahydro-isoquino[2,1-g] nih.govnaphthyridine derivative, has been studied for its effects on insulin (B600854) secretion. nih.gov This compound was found to reduce blood glucose and increase insulin levels in fed wild-type mice, an effect that was absent in α2A-adrenoceptor knockout mice. nih.gov This demonstrates the potential for naphthyridine-based compounds to act as adrenoceptor antagonists.
Bromodomain Inhibition
Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are involved in the epigenetic control of gene transcription. nih.gov Inhibitors of the BET (Bromodomain and Extra-Terminal) family of proteins have shown therapeutic potential in various diseases. nih.gov Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of the BET bromodomain family. nih.gov X-ray crystallography and quantum mechanical calculations have helped to understand the higher affinity of the 1,5-isomer over other isomers. nih.gov Fused 1H-imidazo[4,5-c] researchgate.netnih.govnaphthyridin-2(3H)-ones with an isoxazole (B147169) substituent have been shown to be potent BET bromodomain inhibitors with good cellular activity. encyclopedia.pub Another example is BI-7273, a potent BRD9 bromodomain inhibitor with an IC50 of 19 nM, which is based on a pyridinone-like scaffold.
| Compound/Series | Target | Activity | Reference |
| 1,5-Naphthyridine derivatives | BET family bromodomains | Potent inhibitors | nih.gov |
| 1H-Imidazo[4,5-c] researchgate.netnih.govnaphthyridin-2(3H)-ones | BET family bromodomains | Potent inhibitors | encyclopedia.pub |
| BI-7273 | BRD9 bromodomain | IC50 = 19 nM |
Rpn11-Selective Proteasome Inhibition
The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. nih.gov Rpn11 is a zinc-dependent metalloisopeptidase subunit of the proteasome that deubiquitinates proteins targeted for degradation. nih.govacs.org A fragment-based drug discovery approach led to the identification of 8-thioquinoline as an inhibitor of Rpn11. acs.orgresearchgate.net Further development based on this scaffold, including the synthesis of 1,5-naphthyridine analogues, has been pursued to create selective Rpn11 inhibitors. mdpi.com One such potent and selective inhibitor, a small molecule referred to as compound 35 in a study, was developed from the 8-thioquinoline scaffold and demonstrated an IC50 value of approximately 400 nM. acs.orgresearchgate.net
DYRK1A Inhibition
Derivatives of the 1,5-naphthyridine scaffold have been identified as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). mdpi.com This kinase is implicated in various cellular processes and has emerged as a therapeutic target for several diseases. mdpi.com For instance, a one-step synthesis involving the SNAr reaction of the 1,5-naphthyridine core with a variety of amines has been utilized to create a library of 1,5-naphthyridine-based DYRK1A inhibitors with substituents at the four-position. mdpi.com
One notable example is the compound 2-(3-(6-Methyl-2-pyridinyl)-1H-pyrazol-4-yl)-1,5-naphthyridine, also known as RepSox, which is used as a TGF-β inhibitor but also demonstrates activity related to DYRK1A pathways. nih.gov While research has explored the effects of such inhibitors on β-cell proliferation, the specific inhibitory concentration (IC50) or binding affinity (Ki) of this compound itself against DYRK1A is not extensively detailed in the provided context. mdpi.comnih.gov However, the broader class of 1,5-naphthyridine derivatives has yielded compounds with significant DYRK1A inhibition, suggesting the potential of the core structure. mdpi.com
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on the naphthyridine core.
Structure-activity relationship (SAR) studies on 1,5-naphthyridine derivatives have revealed critical insights into how different substituents and their placements affect biological activity. For instance, in a series of 2,8-disubstituted-1,5-naphthyridines evaluated for antiplasmodial activity, the substituents at both the C2 and C8 positions played a crucial role. acs.org
Specifically, for antiplasmodial activity, moving a trifluoromethyl (CF3) group from the C4 to the C2 position on a pyridine (B92270) ring attached to the naphthyridine core resulted in a decrease in activity. acs.org Replacing the hydrophobic CF3 group with more polar substituents like cyano (CN) or CONHCH3 also led to a loss of activity. acs.org This indicates that a certain degree of lipophilicity at this position is favorable for this specific biological action. acs.org
In another context of antibacterial agents, SAR studies of 1,5-naphthyridin-2-one analogs identified that a 7-fluoro-1-cyanomethyl substitution resulted in a compound with improved potency and a broader spectrum of activity. nih.gov This highlights the importance of electron-withdrawing groups and specific alkyl substitutions at these positions for antibacterial efficacy.
The presence of specific chemical groups, or moieties, is paramount for the biological activity of this compound derivatives. In the development of antiplasmodial agents, basic groups at the C8-position of the 1,5-naphthyridine core were found to be critical. acs.org These basic substituents not only retained the inhibitory activity against the target enzyme (Plasmodium PI4K) but also introduced a dual-action mechanism by inhibiting hemozoin formation. acs.org
Influence of Substituent Position and Nature
Drug-Likeness Assessment
The evaluation of drug-like properties is a critical step in the development of new therapeutic agents. This assessment helps to predict the potential of a compound to be successfully developed into an oral drug.
In silico ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) predictions for various naphthyridine derivatives have been conducted to evaluate their potential as drug candidates. acs.org These studies analyze a range of physicochemical properties to forecast a compound's pharmacokinetic profile. For a series of synthesized 1,8-naphthyridine derivatives, ADMET analysis suggested that these molecules possess favorable drug-like properties. acs.org While specific ADMET data for this compound is not detailed, the general findings for the broader naphthyridine class are promising. For instance, many of the evaluated compounds fall within the acceptable ranges for properties like predicted blood/brain barrier partition coefficient and cell permeability. acs.org
Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. researchgate.net The rule considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net
Several studies on naphthyridine derivatives have shown excellent compliance with Lipinski's Rule of Five. For example, a series of synthesized 1,8-naphthyridine derivatives were all found to adhere to the rule, indicating their potential for good oral bioavailability. acs.orgnih.gov Similarly, an analysis of spiro nih.govmdpi.comtriazolo[1,5-c]quinazoline derivatives, which share some structural similarities with functionalized naphthyridines, also demonstrated strong compliance with these medicinal chemistry filters. mdpi.com This suggests that the 1,5-naphthyridine scaffold is a favorable starting point for designing orally bioavailable drugs.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield | Key Conditions | Advantages |
|---|---|---|---|
| Glycerol-mediated | 56% | Acidic, moderate temperature | Low-cost starting materials |
| Pyridinamine cyclization | 55% | H₂SO₄, 135°C, 18 hours | High purity, scalable protocol |
Structural Characterization: What analytical techniques resolve contradictions in structural assignments of this compound derivatives?
Methodological Answer:
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. Its robustness in handling twinned or high-resolution data makes it ideal for confirming substituent positions .
- NMR spectroscopy : For halogenated derivatives (e.g., 2,8-dichloro-1,5-naphthyridine), AB coupling systems in NMR spectra distinguish proton environments. H₃ and H₄ protons exhibit distinct splitting patterns (δ ~7.5–8.5 ppm, J = 8–10 Hz) .
- Mass spectrometry : Base peaks at m/z 158 (M⁺) and fragment ions (e.g., m/z 130 for loss of CH₃) confirm molecular identity .
Advanced Functionalization: How can halogenation or alkylation modify this compound for targeted applications?
Methodological Answer:
- Halogenation : Meissenheimer reactions with POCl₃/PCl₅ produce 2-chloro derivatives (75% yield), but competing pathways may yield mixed products (e.g., 2- and 4-chloro isomers in 2:3 ratios). Chromatographic separation is critical .
- C-Alkylation : Mannich-type reactions introduce sulfonylmethyl groups (e.g., 4-phenylsulfonylmethyl-3-nitro derivative, 87% yield) under basic conditions (NaOH/Me₂SO) .
Key Challenge : Regioselectivity in halogenation requires precise stoichiometry and reaction time to minimize byproducts .
Coordination Chemistry: What metal complexes of this compound enable catalytic or materials science applications?
Methodological Answer:
- Hydrogen storage : 2,6-Dimethyldecahydro-1,5-naphthyridine acts as a liquid organic hydrogen carrier (LOHC). Hydrogenation with Ir catalysts achieves reversible H₂ storage, though high catalyst loading (5 mol%) limits scalability .
- Coordination polymers : 1,5-Naphthyridine (1,5-napy) forms 1D polymers with transition metals (e.g., W(CO)₅ complexes). Bridging modes enhance structural diversity for optoelectronic applications .
Q. Table 2: Catalytic Applications
| Application | System | Key Finding | Reference |
|---|---|---|---|
| Hydrogen storage | Ir/2,6-dimethyl-1,5-napyridine | Reversible H₂ release at 150–200°C | |
| Luminescent materials | W(1,5-napy)(CO)₅ | Stepped bridging geometry |
Safety and Handling: What protocols mitigate risks during this compound synthesis and handling?
Methodological Answer:
- Engineering controls : Use local exhaust systems and sealed containers to limit airborne exposure. Safety showers and eyewash stations must be accessible .
- PPE : Wear JIS T 8151-compliant dust masks, chemical-resistant gloves (JIS T 8116), and safety goggles (JIS T 8147) .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Immediate medical consultation is required for ingestion .
Data Contradictions: How do reaction conditions explain yield disparities in halogenation studies?
Methodological Answer:
Variations arise from competing reaction pathways:
- POCl₃ alone : Produces 2-, 3-, and 4-chloro isomers in 34%, 3%, and 43% yields, respectively .
- POCl₃/PCl₅ mixtures : Favor 2-chloro derivatives (75%) but risk side reactions at prolonged reflux .
Resolution : Optimize reaction time (<20 minutes) and use gradient chromatography for isomer separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
